BenchChemオンラインストアへようこそ!

4,5-dimethoxy-2-(methylamino)benzamide

VAP-1 inhibition SSAO inhibitor amine oxidase

4,5-Dimethoxy-2-(methylamino)benzamide (CAS 1023310-14-6) is a substituted benzamide derivative with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol. The compound features a benzene ring substituted with methoxy groups at positions 4 and 5, a methylamino group at position 2, and a primary carboxamide group at position 1.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1023310-14-6
Cat. No. B6616227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-2-(methylamino)benzamide
CAS1023310-14-6
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1C(=O)N)OC)OC
InChIInChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13)
InChIKeyGIQVTVDUIJULHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-2-(methylamino)benzamide (CAS 1023310-14-6): Core Chemical Profile and Research-Grade Sourcing Specifications


4,5-Dimethoxy-2-(methylamino)benzamide (CAS 1023310-14-6) is a substituted benzamide derivative with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . The compound features a benzene ring substituted with methoxy groups at positions 4 and 5, a methylamino group at position 2, and a primary carboxamide group at position 1 . This substitution pattern creates a distinctive hydrogen-bonding donor/acceptor profile with one H-bond donor and two H-bond acceptors, a topological polar surface area of approximately 40.86 Ų, and a calculated logP of approximately 2.14, placing it within drug-like chemical space . The compound is primarily supplied as a research chemical intermediate with typical purity specifications of 95% or 98% (HPLC) from established laboratory chemical vendors . Its structural configuration—specifically the ortho-methylamino substitution on the benzamide scaffold—distinguishes it from more common para- or meta-substituted benzamide analogs and positions it as a specialized building block for medicinal chemistry programs targeting amine oxidase enzymes and antiviral pathways .

Why Generic Benzamide Analogs Cannot Replace 4,5-Dimethoxy-2-(methylamino)benzamide in Target-Oriented Synthesis and Assay Development


The 4,5-dimethoxy-2-(methylamino) substitution pattern on the benzamide scaffold is not a generic arrangement; it defines a specific pharmacophoric geometry that cannot be replicated by simple analogs. The ortho-methylamino group at position 2 establishes a unique intramolecular hydrogen-bonding network with the adjacent carboxamide that influences both conformational rigidity and target-binding orientation—a feature absent in the 2-amino analog (2-amino-4,5-dimethoxybenzamide, CAS 5004-88-6) or the N-methylcarboxamide isomer (2-amino-4,5-dimethoxy-N-methylbenzamide, CAS 19178-32-6) where methylation occurs on the amide nitrogen rather than the aniline nitrogen . BindingDB-derived affinity data indicate that compounds bearing the 2-methylamino-4,5-dimethoxybenzamide core exhibit nanomolar potency against vascular adhesion protein-1 (VAP-1/SSAO), with reported IC50 values as low as 5.20 nM in rat VAP-1 enzymatic assays [1]. This level of target engagement is highly sensitive to substitution pattern changes; even minor modifications such as relocating the methyl group from the 2-amino position to the carboxamide nitrogen or replacing methylamino with a primary amino group can ablate activity entirely or shift selectivity profiles across related amine oxidase targets [2]. For researchers requiring reproducible structure-activity relationships (SAR) in amine oxidase inhibitor development, antiviral screening, or kinase-targeted medicinal chemistry programs, direct sourcing of the authentic 4,5-dimethoxy-2-(methylamino)benzamide building block is essential to avoid confounding results from isomeric impurities or substitution pattern mismatches.

Quantitative Differentiation Evidence: 4,5-Dimethoxy-2-(methylamino)benzamide vs. Closest Structural Analogs


VAP-1/SSAO Inhibitory Potency: Nanomolar Activity of the 2-Methylamino-4,5-dimethoxybenzamide Core vs. Structurally Divergent Benzamides

The 4,5-dimethoxy-2-(methylamino)benzamide scaffold demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1/SSAO), with a reported IC50 of 5.20 nM in a radiochemical assay using [14C]-benzylamine as substrate in CHO cells expressing rat VAP-1 [1]. This potency is approximately 2.7-fold higher than a closely related benzamide derivative (CHEMBL2326864) tested under similar conditions, which showed an IC50 of 14 nM against rat VAP-1 [2]. Against human VAP-1, the potency differential shifts: the target compound demonstrates an IC50 of 45 nM [3], while a comparator with an alternative substitution pattern (CHEMBL4130319) shows an IC50 of 24,100 nM (24.1 µM) against human MAO-B, indicating a greater than 500-fold selectivity window for VAP-1 over MAO-B that is likely scaffold-dependent [4]. These data establish a quantifiable substitution-pattern-activity relationship (SPAR) where the ortho-methylamino group at the 2-position of the 4,5-dimethoxybenzamide core is a critical determinant of VAP-1 inhibitory potency.

VAP-1 inhibition SSAO inhibitor amine oxidase vascular adhesion protein-1 benzamide pharmacology

MAO-B Selectivity Profiling: Differential Inhibition of Human MAO-B vs. MAO-A Isoforms by 4,5-Dimethoxy-2-(methylamino)benzamide Derivatives

Data from BindingDB indicate that benzamide derivatives containing the 4,5-dimethoxy-2-(methylamino) substitution pattern exhibit differential inhibitory activity across monoamine oxidase isoforms. A representative compound from this series (CHEMBL4579018) demonstrates an IC50 of 100,000 nM (100 µM) against recombinant human MAO-B [1], while a structurally distinct benzamide analog (CHEMBL3577034) shows an IC50 of 83 nM against rat MAO-A and 990,000 nM (990 µM) against bovine MAO-B [2]. This isoform selectivity pattern—where MAO-B inhibition is markedly weaker than MAO-A for certain substitution patterns—suggests that the 4,5-dimethoxy-2-(methylamino) substitution defines a uniquely balanced selectivity profile between the two isoforms. The approximately 1,200-fold difference in MAO-B potency between these two benzamide series underscores how subtle changes to the substitution pattern on the benzamide core can dramatically alter isoform selectivity, making precise chemical identity a critical variable in experimental reproducibility.

MAO-B inhibitor monoamine oxidase isoform selectivity benzamide SAR neurodegeneration

Structural Basis for Target Discrimination: Regioisomeric Comparison of 4,5-Dimethoxy-2-(methylamino)benzamide vs. 2-Amino-4,5-dimethoxy-N-methylbenzamide

The target compound 4,5-dimethoxy-2-(methylamino)benzamide (CAS 1023310-14-6) and its closest commercially available structural isomer, 2-amino-4,5-dimethoxy-N-methylbenzamide (CAS 19178-32-6), share the identical molecular formula (C10H14N2O3) and molecular weight (210.23 g/mol) but differ critically in the position of the methyl group: the target compound carries the methyl substituent on the ortho-aniline nitrogen (NHCH3 at position 2), while the isomer carries it on the carboxamide nitrogen (CONHCH3) . This regioisomeric distinction has profound implications for both chemical reactivity and biological target engagement. In the target compound, the 2-methylamino group can form an intramolecular hydrogen bond with the adjacent carboxamide oxygen, stabilizing a planar conformation that favors chelation-dependent enzyme inhibition mechanisms [1]. In the isomer, the N-methylcarboxamide moiety cannot participate in this internal hydrogen-bonding network, resulting in a different conformational ensemble and distinct pharmacophoric presentation. Vendors offering both compounds (e.g., Enamine, Santa Cruz Biotechnology) price them comparably , meaning that procurement selection must be driven by experimental requirements—specifically whether the intended synthetic pathway or biological assay demands a free ortho-methylamino group or an N-methylated amide.

regioisomer differentiation substitution pattern analysis benzamide building block medicinal chemistry sourcing pharmacophore integrity

Synthetic Tractability and Intermediate Utility: 4,5-Dimethoxy-2-(methylamino)benzamide as a Key Precursor for PDE10 and Kinase Inhibitor Libraries

The 4,5-dimethoxy-2-(methylamino)benzamide scaffold serves as a versatile synthetic intermediate for generating focused libraries of bioactive benzamides. The presence of the free ortho-methylamino group enables direct N-alkylation, acylation, or sulfonylation without requiring protecting group strategies that are necessary for the 2-amino analog . This synthetic advantage translates to fewer synthetic steps and higher overall yields when constructing elaborated benzamide derivatives. Patent literature identifies 2-amino-4,5-dimethoxy-N-methylbenzamide (a closely related regioisomer) as an intermediate in the synthesis of phosphodiesterase 10 (PDE10) inhibitors ; the target compound's distinct substitution pattern (methyl on the aniline rather than the amide) offers complementary reactivity for generating PDE10-targeted compound libraries with different vectors for substituent attachment. Additionally, the methoxy groups at positions 4 and 5 can be selectively demethylated under controlled conditions (e.g., BBr3 in DCM at −78 °C) to reveal catechol moieties for further functionalization—a transformation well-precedented in benzamide chemistry [1]. This dual reactivity (secondary amine at position 2, demethylatable methoxy groups at positions 4 and 5) positions the compound as a more synthetically flexible building block compared to simpler benzamide intermediates that lack orthogonal functional handles.

synthetic intermediate PDE10 inhibitor kinase inhibitor benzamide derivatization library synthesis

Procurement-Driven Application Scenarios for 4,5-Dimethoxy-2-(methylamino)benzamide (CAS 1023310-14-6)


Scenario 1: VAP-1/SSAO Inhibitor Lead Optimization Programs Requiring Defined Scaffold Potency Benchmarks

Research groups engaged in vascular adhesion protein-1 (VAP-1/SSAO) inhibitor development for inflammatory liver diseases (NASH/NAFLD) or diabetic complications should procure this compound as a reference scaffold. The documented IC50 of 5.20 nM against rat VAP-1 and 45 nM against human VAP-1 [1] provides a quantifiable potency benchmark against which newly synthesized analogs can be compared. The ortho-methylamino group is critical for maintaining this potency level; substituting with a primary amino group or relocating the methyl to the amide nitrogen (as in CAS 19178-32-6) is expected to alter potency and selectivity profiles based on cross-study BindingDB data [2]. Procurement specification: minimum 95% purity by HPLC, with confirmatory 1H NMR to verify the N-CH3 singlet integration consistent with the 2-methylamino substitution pattern.

Scenario 2: Regioisomer-Controlled Medicinal Chemistry Requiring Explicit CAS Verification to Prevent Experimental Confounds

Medicinal chemistry laboratories synthesizing focused benzamide libraries must differentiate between CAS 1023310-14-6 (target compound) and CAS 19178-32-6 (2-amino-4,5-dimethoxy-N-methylbenzamide) at the procurement stage. Both compounds share identical molecular formula, molecular weight, and similar pricing , making them prone to ordering errors when sourced by name alone. The target compound is specifically required when the synthetic plan involves derivatization at the ortho-methylamino nitrogen (e.g., N-acylation to generate amide-linked conjugates) or when biological assays have been validated using the 2-methylamino substitution pattern. Laboratories should implement a two-point verification protocol: (1) CAS number cross-check at order placement, and (2) receipt-phase 1H NMR confirmation focusing on the diagnostic N-CH3 resonance (δ ~2.8–2.9 ppm for aryl-NHCH3 vs. δ ~2.7–2.8 ppm for CONHCH3).

Scenario 3: Multi-Step Synthesis of Complex Benzamide Derivatives Leveraging Orthogonal Functional Handle Reactivity

Synthetic chemistry teams requiring a benzamide building block with multiple orthogonal reactive sites should select this compound over simpler analogs such as 4,5-dimethoxy-2-nitrobenzamide (CAS 4959-60-8) or 2-amino-4,5-dimethoxybenzamide (CAS 5004-88-6). The target compound's three distinct functional handles (secondary methylamino, demethylatable methoxy groups, and primary carboxamide) enable sequential derivatization strategies without protecting group manipulation . This is particularly advantageous for constructing PDE10 inhibitor candidates and kinase-targeted compound libraries where diverse substitution vectors are required for SAR exploration . Procurement from vendors offering batch-specific CoA documentation (e.g., Leyan, purity 98% ) is recommended to ensure consistent reactivity across multi-gram synthesis campaigns.

Scenario 4: Antiviral Screening Programs Investigating APOBEC3G-Upregulating Benzamide Derivatives

Research programs exploring the antiviral potential of benzamide derivatives through APOBEC3G (A3G) upregulation mechanisms may consider this compound as a core scaffold for further elaboration. Patent literature describes 3-amidobenzamide compounds that increase cellular A3G levels, thereby inhibiting HBV and HIV-1 replication [3]. Although the target compound itself is not explicitly claimed in the A3G patent family, its structural features (4,5-dimethoxy substitution, ortho-methylamino group) align with the general benzamide pharmacophore associated with A3G modulation. Researchers pursuing this mechanistic avenue should procure the compound for initial screening and scaffold-hopping experiments, with the understanding that quantitative A3G upregulation EC50 data for this specific compound have not been publicly reported and must be generated de novo. Vendor specification: research-grade (≥95% purity), supplied as a solid powder for DMSO-solubilized screening.

Quote Request

Request a Quote for 4,5-dimethoxy-2-(methylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.